Potassium benzyl N-[2-(trifluoroboranuidyl)ethyl]carbamate is a specialized chemical compound with significant applications in chemical research and synthesis. Its molecular formula is and it has a molecular weight of 285.11 g/mol. This compound is classified as a trifluoroborate derivative, which plays a crucial role in various synthetic organic chemistry applications, particularly in coupling reactions and proteomics research .
The compound is commercially available from various suppliers, including Amerigo Scientific and BenchChem, which offer it in different quantities and purities, typically around 95% to 97% . It is listed under the CAS number 926280-84-4, allowing for precise identification in scientific literature and databases .
Potassium benzyl N-[2-(trifluoroboranuidyl)ethyl]carbamate falls under the category of organoboron compounds, specifically trifluoroborates. These compounds are known for their utility in synthetic organic chemistry, particularly in cross-coupling reactions such as Suzuki-Miyaura reactions, where they facilitate the formation of carbon-carbon bonds .
The synthesis of potassium benzyl N-[2-(trifluoroboranuidyl)ethyl]carbamate typically involves several steps that integrate the formation of the trifluoroborate moiety with the carbamate functionality. The general synthetic route includes:
Technical details surrounding these methods can be found in literature discussing modern synthetic strategies involving organoboron compounds .
The structural representation of potassium benzyl N-[2-(trifluoroboranuidyl)ethyl]carbamate can be articulated through various notations:
InChI=1S/C10H12BF3NO2.K/c12-11(13,14)6-7-15-10(16)17-8-9-4-2-1-3-5-9;/h1-5H,6-8H2,(H,15,16);/q-1;+1
[B-](CCNC(=O)OCC1=CC=CC=C1)(F)(F)F.[K+]
These notations provide insights into the connectivity and functional groups present within the molecule .
Key data points regarding its molecular structure include:
Potassium benzyl N-[2-(trifluoroboranuidyl)ethyl]carbamate is primarily utilized in coupling reactions such as:
Technical details on these reactions highlight their efficiency and selectivity, making them valuable tools in synthetic organic chemistry.
The mechanism by which potassium benzyl N-[2-(trifluoroboranuidyl)ethyl]carbamate operates involves several steps:
This mechanism is critical for understanding how organoboron compounds function in synthetic pathways .
Potassium benzyl N-[2-(trifluoroboranuidyl)ethyl]carbamate exhibits several notable physical properties:
Key chemical properties include:
Relevant analyses confirm its utility across various chemical environments .
Potassium benzyl N-[2-(trifluoroboranuidyl)ethyl]carbamate has several applications within scientific research:
These applications underscore its significance as a versatile tool in modern chemical research and synthesis .
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4